molecular formula C11H8BrN3O B258993 4-bromo-N,N-bis(cyanomethyl)benzamide

4-bromo-N,N-bis(cyanomethyl)benzamide

Numéro de catalogue B258993
Poids moléculaire: 278.1 g/mol
Clé InChI: JBKWMIFAYVZRLT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-N,N-bis(cyanomethyl)benzamide (BBCB) is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 313.22 g/mol. BBCB is a derivative of benzamide, which is a class of organic compounds that have been studied extensively for their pharmacological properties.

Mécanisme D'action

4-bromo-N,N-bis(cyanomethyl)benzamide inhibits PTPs by binding to the active site of the enzyme. It forms a covalent bond with the cysteine residue in the active site, which leads to irreversible inhibition of the enzyme. Inhibition of PTPs leads to the activation of downstream signaling pathways such as the insulin signaling pathway and the JAK/STAT signaling pathway.
Biochemical and Physiological Effects:
4-bromo-N,N-bis(cyanomethyl)benzamide has several biochemical and physiological effects on cells. It has been shown to increase insulin sensitivity in adipocytes by activating the insulin signaling pathway. 4-bromo-N,N-bis(cyanomethyl)benzamide has also been shown to inhibit the inflammatory response in macrophages by inhibiting the JAK/STAT signaling pathway. In addition, 4-bromo-N,N-bis(cyanomethyl)benzamide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2.

Avantages Et Limitations Des Expériences En Laboratoire

4-bromo-N,N-bis(cyanomethyl)benzamide has several advantages for lab experiments. It is a potent inhibitor of PTPs and has been shown to have anti-cancer properties. It is also relatively easy to synthesize and purify. However, 4-bromo-N,N-bis(cyanomethyl)benzamide has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in aqueous solutions. In addition, 4-bromo-N,N-bis(cyanomethyl)benzamide has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.

Orientations Futures

There are several future directions for research on 4-bromo-N,N-bis(cyanomethyl)benzamide. One area of research could be to study the pharmacokinetics and toxicity of 4-bromo-N,N-bis(cyanomethyl)benzamide in vivo. Another area of research could be to develop more water-soluble derivatives of 4-bromo-N,N-bis(cyanomethyl)benzamide that could be used in aqueous solutions. In addition, 4-bromo-N,N-bis(cyanomethyl)benzamide could be studied in combination with other anti-cancer agents to determine if it has synergistic effects. Finally, 4-bromo-N,N-bis(cyanomethyl)benzamide could be studied in animal models of cancer to determine its efficacy as a therapeutic agent.

Méthodes De Synthèse

4-bromo-N,N-bis(cyanomethyl)benzamide can be synthesized by reacting 4-bromo-2-cyanobenzoyl chloride with bis(cyanomethyl)amine in the presence of a base. The reaction yields 4-bromo-N,N-bis(cyanomethyl)benzamide as a white crystalline solid with a yield of 70-80%. The purity of the compound can be confirmed by using various analytical techniques such as NMR, IR, and HPLC.

Applications De Recherche Scientifique

4-bromo-N,N-bis(cyanomethyl)benzamide has been used in a wide range of scientific research applications. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in the regulation of cellular signaling pathways. 4-bromo-N,N-bis(cyanomethyl)benzamide has been shown to inhibit several PTPs such as PTP1B, TCPTP, and SHP-1. Inhibition of PTPs by 4-bromo-N,N-bis(cyanomethyl)benzamide leads to the activation of downstream signaling pathways, which can have a wide range of effects on cellular processes such as proliferation, differentiation, and apoptosis.
4-bromo-N,N-bis(cyanomethyl)benzamide has also been used in cancer research as a potential therapeutic agent. It has been shown to inhibit the growth of several cancer cell lines such as breast cancer, prostate cancer, and leukemia. 4-bromo-N,N-bis(cyanomethyl)benzamide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2.

Propriétés

Nom du produit

4-bromo-N,N-bis(cyanomethyl)benzamide

Formule moléculaire

C11H8BrN3O

Poids moléculaire

278.1 g/mol

Nom IUPAC

4-bromo-N,N-bis(cyanomethyl)benzamide

InChI

InChI=1S/C11H8BrN3O/c12-10-3-1-9(2-4-10)11(16)15(7-5-13)8-6-14/h1-4H,7-8H2

Clé InChI

JBKWMIFAYVZRLT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N(CC#N)CC#N)Br

SMILES canonique

C1=CC(=CC=C1C(=O)N(CC#N)CC#N)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.